molecular formula C11H8ClN3O B2478443 6-chloro-N-phenylpyridazine-3-carboxamide CAS No. 457613-14-8

6-chloro-N-phenylpyridazine-3-carboxamide

Cat. No.: B2478443
CAS No.: 457613-14-8
M. Wt: 233.66
InChI Key: UMHHKPUWXKBQBA-UHFFFAOYSA-N
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Description

Significance of the Pyridazine (B1198779) Scaffold in Medicinal Chemistry Research

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug development. This designation stems from its ability to serve as a core structure for a wide range of biologically active compounds. The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive moiety for interacting with biological targets.

Pyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. acs.orgnih.govscispace.com The presence of the pyridazine ring can influence a molecule's solubility, metabolic stability, and binding affinity to enzymes and receptors, making it a valuable building block in the design of new therapeutic agents. acs.org

Overview of Carboxamide Derivatives in Contemporary Drug Discovery Methodologies

The carboxamide functional group (-CONH-) is a ubiquitous feature in many approved drugs and clinical candidates. Its prevalence is attributed to its ability to form stable hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, thereby contributing to the binding affinity and specificity of a drug molecule. The carboxamide linkage is also relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a compound.

In modern drug discovery, the synthesis of carboxamide derivatives is a common strategy for optimizing lead compounds. By modifying the substituents on the nitrogen and carbonyl carbon of the carboxamide group, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce potential side effects. Numerous studies have highlighted the importance of the carboxamide moiety in the development of anticancer, antibacterial, and antifungal agents. jocpr.com

Historical Context of 6-chloro-N-phenylpyridazine-3-carboxamide and its Analogues in Chemical Biology

Early investigations into pyridazine derivatives focused on their potential as antimicrobial and cardiovascular agents. Over time, with advancements in high-throughput screening and a deeper understanding of disease biology, the focus expanded to include their potential as anticancer agents. Researchers have synthesized and evaluated numerous analogues of pyridazine-3-carboxamide (B1582110), exploring how different substituents on the pyridazine ring and the N-phenyl group influence their biological activity. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic candidates. For instance, the synthesis of various 3,6-disubstituted pyridazine derivatives has been a key area of exploration in the quest for novel anticancer compounds. acs.org

Research Findings on Analogous Compounds

Given the limited specific data on this compound, a review of structurally similar compounds provides valuable insights into its potential biological activities.

Anticancer Activity of Substituted Pyridazine Derivatives

A study on a series of novel 3,6-disubstituted pyridazine derivatives revealed their potential as preclinical anticancer candidates. One compound, in particular, exhibited significant growth inhibition against a panel of 60 human cancer cell lines. acs.org In vivo studies using a solid tumor animal model further demonstrated a reduction in tumor volume without signs of toxicity. acs.org

Another area of research has focused on pyridazinone-based derivatives as anticancer agents. These compounds have shown promise in upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, suggesting a mechanism of action that involves inducing programmed cell death in cancer cells. nih.gov

Compound ClassObserved ActivityPotential Mechanism of ActionReference
3,6-Disubstituted Pyridazine DerivativesGrowth inhibition against NCI-60 cancer cell lines, in vivo tumor volume reductionTargeting JNK1 pathway acs.org
Pyridazinone-based Diarylurea DerivativesUpregulation of pro-apoptotic genes (p53, Bax), downregulation of anti-apoptotic gene (Bcl-2)Induction of apoptosis nih.gov

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine scaffold has also been incorporated into molecules with antimicrobial properties. For example, heterocyclic compounds synthesized from 6-chloropyridazine-3(2H)-thione have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi. scispace.comresearchgate.net The diverse biological activities of pyridazine derivatives underscore the versatility of this heterocyclic core in medicinal chemistry.

Starting MaterialResulting Compound ClassObserved Antimicrobial ActivityReference
6-chloropyridazine-3(2H)-thionePyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thione, etc.Activity against gram-positive and gram-negative bacteria, and fungi scispace.comresearchgate.net

Properties

IUPAC Name

6-chloro-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHKPUWXKBQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Phenylpyridazine 3 Carboxamide

Retrosynthetic Analysis of 6-chloro-N-phenylpyridazine-3-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections based on the most logical bond formations: the amide bond and the bonds forming the heterocyclic pyridazine (B1198779) ring. amazonaws.com

The most apparent disconnection is the C-N amide bond. This is a common and reliable transformation, suggesting that the molecule can be synthesized from a 6-chloropyridazine-3-carbonyl derivative and aniline (B41778). This leads to the first-level retrosynthetic breakdown:

Figure 1: Primary Retrosynthetic Disconnection of the Amide Bond

Target Molecule: this compound
      |
      V  (Amide C-N Disconnection)
Precursor A: 6-chloropyridazine-3-carboxylic acid (or acyl chloride)
      +
Precursor B: Aniline

Further deconstruction of Precursor A, the 6-chloropyridazine-3-carboxylic acid, is required. The pyridazine ring itself is a key structural feature. Pyridazine rings are commonly formed via the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.org The chloro-substituent at the 6-position is often introduced by treating a corresponding pyridazinone (a cyclic ketone) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This leads to the next level of disconnection:

Figure 2: Secondary Retrosynthetic Disconnection of the Pyridazine Ring

Precursor A: 6-chloropyridazine-3-carboxylic acid
      |
      V  (Halogenation Transformation)
Intermediate: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
      |
      V  (Pyridazine Ring C-N/N-N Disconnection)
Precursor C: A suitable 1,4-dicarbonyl or keto-acid precursor
      +
Precursor D: Hydrazine

This analysis provides a logical forward-synthetic plan: synthesize a 6-oxo-1,6-dihydropyridazine-3-carboxylic acid from a 1,4-dicarbonyl equivalent and hydrazine, chlorinate the pyridazinone to form 6-chloropyridazine-3-carboxylic acid, and finally, couple this with aniline to form the target molecule.

Classical Synthetic Routes to Pyridazine-3-carboxamide (B1582110) Scaffolds

Classical synthesis relies on well-established, robust reactions to build molecular frameworks. The construction of this compound follows a logical sequence of ring formation, halogenation, and amidation.

Condensation Reactions in Pyridazine Synthesis

The formation of the pyridazine ring is a cornerstone of the synthesis. These six-membered heterocycles, containing two adjacent nitrogen atoms, are typically prepared through the condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents like 4-ketoacids, with hydrazine (H₂NNH₂). wikipedia.org This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which then undergoes oxidation or elimination to yield the aromatic pyridazine ring.

For the synthesis of pyridazine-3-carboxamide scaffolds, a common starting material is a derivative of mucochloric acid or a related 1,4-dicarbonyl compound that already contains the necessary carbon framework. For example, reacting a suitable keto-acid with hydrazine hydrate (B1144303) can directly lead to the formation of a pyridazinone ring, which is a precursor for the final compound. nih.govresearchgate.net

Table 1: Examples of Precursors for Pyridazine Ring Condensation

Precursor TypeExampleReactantResulting Scaffold
4-Ketoacid2-oxo-4-phenyl-3-butenoic acidHydrazine Hydrate6-phenyl-3(2H)-pyridazinone
Dicarboxylic Acid DerivativeMaleic AnhydrideHydrazine HydrateMaleic Hydrazide
1,4-DiketoneHexane-2,5-dioneHydrazine Hydrate3,6-dimethylpyridazine

Amidation Reactions for Carboxamide Formation

The formation of the amide bond is a critical step in synthesizing the target molecule. This typically involves the reaction of a carboxylic acid or one of its activated derivatives with an amine. ucl.ac.uk The direct condensation of a carboxylic acid (like 6-chloropyridazine-3-carboxylic acid) with aniline is possible but often requires harsh conditions or specific catalysts like boronic acids. ucl.ac.ukacs.org

A more common and efficient laboratory-scale method is to first activate the carboxylic acid. nih.gov This is frequently achieved by converting the carboxylic acid into a more reactive acyl chloride. The synthesis of 6-chloropyridine-3-carbonyl chloride, a related compound, is accomplished by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.net This highly reactive acyl chloride can then be treated with aniline, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the N-phenyl carboxamide linkage smoothly and in high yield. nih.gov

Table 2: Common Reagents for Amide Bond Formation

MethodActivating AgentDescription
Acyl Chloride MethodThionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with the amine.
Coupling ReagentsHATU, EDC, T3PThese reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.
Boron CatalysisBoronic Acids, B(OCH₂CF₃)₃Catalyzes the direct condensation of a carboxylic acid and an amine by facilitating the removal of water. acs.org

Halogenation Strategies for 6-chloro- Substitution

The introduction of the chlorine atom at the 6-position of the pyridazine ring is a key transformation. Direct electrophilic halogenation of a pre-formed pyridazine ring is difficult due to the electron-deficient nature of the heterocycle. uni-muenchen.de

Therefore, the most prevalent and effective strategy involves the conversion of a precursor 6-pyridazinone into the 6-chloropyridazine. This is a standard transformation in heterocyclic chemistry, typically accomplished by treating the 6-pyridazinone with a strong chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. The reaction involves heating the pyridazinone in excess POCl₃, which acts as both the reagent and the solvent. This converts the cyclic amide (lactam) functionality of the pyridazinone into the corresponding chloro-heterocycle. nih.govresearchgate.net The resulting 6-chloropyridazine derivative can then be carried forward to the amidation step.

Modern Approaches in Pyridazine-3-carboxamide Synthesis

While classical methods are reliable, modern organic synthesis seeks more efficient, sustainable, and milder reaction conditions. Electrochemical methods represent a frontier in this area.

Electrochemical Synthesis Pathways for Carboxamides

Electrochemical synthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. rsc.orgrsc.org This approach offers a green alternative for many transformations, including amide bond formation.

Recent studies have demonstrated the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.orgrsc.org In this process, an electrical current is used with a mediator like potassium iodide (KI) to generate a reactive acyl radical in situ. This radical then couples with an amine to form the desired carboxamide. While this specific method has been optimized for pyridine systems, its principles are potentially adaptable to pyridazine scaffolds. rsc.org

Another electrochemical approach involves the oxidation of hemiaminals, which are formed from the reaction of aldehydes and amines. acs.org This method uses a gold electrocatalyst in a continuous flow system to achieve chemoselective oxidation, yielding the amide product under mild conditions. acs.org The development of such protocols could pave the way for more sustainable syntheses of compounds like this compound by avoiding traditional activating agents and their stoichiometric byproducts.

Table 3: Comparison of Synthetic Approaches

FeatureClassical SynthesisElectrochemical Synthesis
Reagents Stoichiometric activating agents (e.g., SOCl₂, HATU), strong chlorinating agents (POCl₃). nih.govnih.govElectrons (current), catalytic mediators (e.g., KI). rsc.org
Byproducts Stoichiometric waste from activating/chlorinating agents.Minimal, often hydrogen gas or water.
Conditions Often requires high temperatures and anhydrous conditions.Typically mild temperatures, can sometimes be performed in aqueous media. rsc.org
Scalability Well-established for both lab and industrial scale.Often demonstrated on a lab scale; industrial scale-up can be a challenge.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.edu This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridazine derivatives. The application of microwave irradiation can be adapted for the synthesis of this compound, primarily by enhancing the efficiency of key bond-forming reactions.

One of the critical steps in the synthesis of N-substituted pyridazine-3-carboxamides is the amidation reaction. While conventional methods may require prolonged heating under reflux, microwave-assisted approaches can significantly reduce the reaction time. For instance, in the synthesis of related heterocyclic carboxamides, microwave irradiation has been shown to drive reactions to completion in minutes as opposed to hours. mdpi.com A general approach could involve the reaction of a 6-chloropyridazine-3-carbonyl chloride with aniline in a suitable solvent under microwave irradiation. The focused heating effect of microwaves can lead to a rapid and efficient formation of the amide bond.

Furthermore, microwave technology is highly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This is relevant for creating derivatives of the target compound where the chlorine atom at the 6-position is substituted. For example, the coupling of a 6-chloropyridazinone derivative with various arylboronic acids has been successfully performed under microwave irradiation at temperatures between 135-140°C for 30 minutes, yielding the desired 6-aryl substituted products in moderate to good yields. nih.gov This demonstrates the potential of microwave-assisted synthesis for the structural modification of the this compound scaffold.

The synthesis of precursors can also be expedited using microwave technology. For example, the regioselective amination of 3,6-dichloropyridazine (B152260), a potential starting material, can be efficiently achieved through microwave-assisted methods. figshare.com A study demonstrated that the reaction of 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vial under microwave irradiation at 120°C for 30 minutes yielded 3-amino-6-chloropyridazine (B20888) in high yield, which could then be further functionalized. rsc.org

The table below summarizes typical conditions for microwave-assisted synthesis of related pyridazine derivatives, which can be extrapolated for the synthesis of this compound.

Reaction TypeReactantsCatalyst/BaseSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
Amination3,6-dichloropyridazine, NH4OH-Water1203030087 rsc.org
Suzuki Coupling6-chloro-5-dialkylaminopyridazinone, Arylboronic acidPd catalyst-135-14030-Moderate-Good nih.gov
Amidation3-Chloropyrazine-2-carboxamide, BenzylaminePyridineMethanol14030200- mdpi.com
Multi-componentMaleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesChitosanEthanol1504-8500High nih.gov

These examples highlight the versatility and efficiency of microwave-assisted techniques in the synthesis of pyridazine cores and their derivatives. The significant reduction in reaction times and often improved yields make it a highly attractive methodology for the synthesis of this compound.

Advanced Purification and Isolation Techniques for Pyridazine-3-carboxamides

The purification and isolation of the target compound are critical steps to ensure its chemical integrity for subsequent applications. Advanced techniques are often necessary to remove impurities, unreacted starting materials, and by-products.

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. libretexts.org The principle relies on the differences in solubility of the desired compound and impurities in a selected solvent. libretexts.org For pyridazine-3-carboxamides, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. researchgate.net The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of crystals. umass.edu The impurities remain in the solution, and the pure crystals can be collected by filtration. libretexts.org Common solvents for the recrystallization of heterocyclic compounds include ethanol, methanol, and ethyl acetate (B1210297), or mixtures thereof with water or hexane. mdpi.commdpi.com

Column Chromatography is a versatile and widely used technique for the purification of organic compounds. mdpi.com In the context of pyridazine-3-carboxamides, flash chromatography on a silica (B1680970) gel column is a common practice. mdpi.com This method involves eluting the compound through a column packed with silica gel using a suitable solvent system. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A typical solvent system could be a gradient of ethyl acetate in hexane. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound. mdpi.com

The following table outlines common purification techniques and the principles behind them.

TechniquePrincipleTypical Application for Pyridazine-3-carboxamidesKey ConsiderationsReference
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Removal of soluble and some colored impurities from the solid crude product.Selection of an appropriate solvent is crucial for high recovery and purity. Slow cooling promotes the formation of larger, purer crystals. libretexts.orglibretexts.orgresearchgate.netumass.edu
Column Chromatography (Flash) Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.Separation of the target compound from by-products and unreacted starting materials with similar polarities.The choice of eluent system (solvent mixture) is critical for effective separation. Monitored by TLC. mdpi.commdpi.com
Preparative TLC Similar principle to column chromatography but performed on a larger scale TLC plate.Isolation of small quantities of highly pure compound for analytical purposes.Limited to smaller sample sizes compared to column chromatography.-
Solvent Extraction Partitioning of a compound between two immiscible liquid phases based on its relative solubility in each phase.Initial work-up procedure to separate the organic product from aqueous soluble impurities.The choice of immiscible solvents is key. Multiple extractions increase efficiency. liberty.edu

By employing a combination of these advanced purification and isolation techniques, it is possible to obtain this compound with a high degree of purity, which is essential for accurate characterization and further research.

Derivatization Strategies and Analogue Synthesis of Pyridazine 3 Carboxamides

Synthesis of Chloro-Substituted Pyridazine (B1198779) Carboxamide Derivatives

The synthesis of chloro-substituted pyridazine carboxamide derivatives typically involves a multi-step process. A common starting material is a pyridazinone precursor, which can be chlorinated to introduce the key chloro substituent. nih.govresearchgate.net The subsequent steps involve the formation of the carboxamide bond, which is usually achieved by coupling a pyridazine carboxylic acid or its activated derivative (like an acid chloride) with a substituted aniline (B41778). mdpi.comnih.gov

A general synthetic route can be outlined as follows:

Formation of the Pyridazine Ring: This can be achieved through various methods, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.govliberty.edu

Chlorination: The pyridazinone intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the 3,6-dichloropyridazine (B152260) derivative. nih.govresearchgate.net

Selective Functionalization: One of the chloro groups can be selectively displaced or converted into a carboxylic acid functionality.

Amide Coupling: The resulting pyridazine carboxylic acid is then coupled with the desired N-phenylamine derivative. This coupling is often facilitated by activating the carboxylic acid with reagents like thionyl chloride (SOCl2) to form the acid chloride, or by using standard peptide coupling agents. mdpi.comnih.gov

An alternative approach involves the aminodehalogenation of a chloro-substituted pyrazine-2-carboxamide with various substituted benzylamines, which can be adapted for pyridazine analogues. mdpi.comnih.gov

Synthesis of Phenyl-Substituted Pyridazine Carboxamide Derivatives

The introduction of phenyl substituents onto the pyridazine ring of a carboxamide can be effectively achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for this purpose. These methods offer a high degree of control and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

A common strategy involves the use of a halogenated pyridazine-3-carboxamide (B1582110) precursor, such as 6-chloro-N-phenylpyridazine-3-carboxamide. The chlorine atom at the 6-position serves as a handle for the introduction of a phenyl group via a Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridazine with a phenylboronic acid derivative. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the coupling with aryl chlorides. mdpi.com

Similarly, the Buchwald-Hartwig amination provides a route to N-aryl pyridazine-3-carboxamides by coupling an amine with a halogenated pyridazine. While this reaction is more commonly used to form the N-aryl bond of the carboxamide itself, it can also be adapted to introduce amino-phenyl substituents onto the pyridazine ring.

The general reaction scheme for a Suzuki-Miyaura coupling to introduce a phenyl group is as follows:

Scheme 1: General representation of a Suzuki-Miyaura coupling reaction on a 6-chloropyridazine-3-carboxamide (B1590579) core.

The reaction conditions for such transformations are typically mild and tolerate a wide range of functional groups on both the pyridazine and the phenylboronic acid. nih.govnih.gov

A variety of phenyl-substituted pyridazine carboxamide derivatives can be synthesized using these methods. The electronic and steric properties of the phenyl substituent can be readily modified by using appropriately substituted phenylboronic acids. This allows for the systematic exploration of the structure-activity relationship of these compounds.

Compound Name Structure Synthetic Method
This compoundCl-C4H2N2-CONHPhAmidation of 6-chloropyridazine-3-carbonyl chloride with aniline
6-phenyl-N-phenylpyridazine-3-carboxamidePh-C4H2N2-CONHPhSuzuki-Miyaura coupling of this compound with phenylboronic acid
6-(4-methoxyphenyl)-N-phenylpyridazine-3-carboxamide(4-MeOPh)-C4H2N2-CONHPhSuzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid

Introduction of Diverse Heteroatoms and Functional Groups

The incorporation of diverse heteroatoms and functional groups into the pyridazine-3-carboxamide scaffold is a key strategy for modulating its biological activity and physicochemical properties. This can be achieved through various synthetic approaches, including the formation of fused heterocyclic systems and the direct introduction of heteroatom-containing substituents.

One approach involves the synthesis of pyridazines fused with other heterocyclic rings containing sulfur, oxygen, or nitrogen. For example, thieno[2,3-c]pyridazines can be synthesized from appropriately substituted pyridazine precursors. uni-muenchen.de Similarly, furo- and triazolo-fused pyridazines can be prepared, leading to novel chemical entities with potentially unique biological profiles. rsc.org The synthesis of these fused systems often involves intramolecular cyclization reactions of pyridazine derivatives bearing suitable functional groups. mdpi.com

Direct introduction of heteroatoms can also be accomplished. For instance, thioether functionalities can be introduced onto the pyridazine ring via nucleophilic substitution of a halogenated precursor with a thiol. masterorganicchemistry.com The resulting thioether can be further oxidized to sulfoxides or sulfones, providing access to a range of sulfur-containing derivatives.

The introduction of nitrogen-based functional groups can be achieved through reactions such as the Buchwald-Hartwig amination, allowing for the formation of amino- and substituted amino-pyridazine carboxamides. Oxygen-containing functional groups, such as hydroxyl or alkoxy groups, can be introduced through nucleophilic aromatic substitution reactions on activated pyridazine rings.

Derivative Type General Structure Synthetic Approach
Thieno[2,3-c]pyridazine carboxamideFused thiophene-pyridazine coreIntramolecular cyclization of a substituted pyridazine
Furo[2,3-c]pyridazine carboxamideFused furan-pyridazine coreCyclization of a pyridazine with a pendant hydroxyl or related group
Triazolo[4,3-b]pyridazine carboxamideFused triazole-pyridazine coreCyclization of a hydrazinopyridazine derivative
6-(alkylthio)-N-phenylpyridazine-3-carboxamide(RS)-C4H2N2-CONHPhNucleophilic substitution of a 6-halopyridazine with a thiol

Stereoselective Synthesis Considerations in Pyridazine Chemistry

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure pyridazine derivatives, which is often a prerequisite for their use as therapeutic agents. The introduction of chirality can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Several strategies can be employed for the stereoselective synthesis of pyridazine-containing compounds. One approach is the use of chiral catalysts in reactions that create stereocenters. For example, the asymmetric dearomatization of pyridazines can be achieved using a chiral copper hydride catalyst, leading to the formation of enantioenriched dihydropyridazine (B8628806) derivatives. nih.gov These intermediates can then be further functionalized to access a variety of chiral pyridazine-based molecules.

Another strategy involves the use of chiral auxiliaries or reagents to control the stereochemical outcome of a reaction. While not specific to pyridazines, general methods for asymmetric synthesis can often be adapted to these heterocyclic systems.

Furthermore, the resolution of racemic mixtures is a common method for obtaining enantiomerically pure compounds. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers of pyridazinone derivatives. nih.gov This method utilizes a chiral stationary phase to differentiate between the two enantiomers, allowing for their isolation in high purity. nih.gov Enzymatic resolution, such as the lipase-catalyzed enantioselective acetylation of pyridyl-ethanols, represents another viable approach for separating enantiomers. acs.org This technique can be applied to pyridazine derivatives that possess a suitable functional group for enzymatic transformation.

Stereoselective Approach Description Example Application
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a reaction.Asymmetric dearomatization of pyridazines using a chiral copper hydride catalyst. nih.gov
Chiral Resolution by HPLCSeparation of a racemic mixture into its individual enantiomers using a chiral stationary phase.Enantiomeric separation of optically active pyridazinone derivatives. nih.gov
Enzymatic ResolutionUse of an enzyme to selectively react with one enantiomer of a racemic mixture.Lipase-catalyzed enantioselective acetylation of alcohols. acs.org

Biological Activities and Preclinical Therapeutic Explorations of 6 Chloro N Phenylpyridazine 3 Carboxamide and Analogues

Antimicrobial Activity Investigations

The global challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microorganisms. Pyridazine (B1198779) derivatives have been a focal point of such research, with studies exploring their efficacy against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies (e.g., against Gram-negative bacteria)

While the broader class of pyridazine and carboxamide derivatives has been investigated for antibacterial properties, specific data on the efficacy of 6-chloro-N-phenylpyridazine-3-carboxamide against Gram-negative bacteria remains limited in publicly available research. However, studies on structurally related compounds provide some insights. For instance, various hybrid molecules incorporating chloro-phenylthiazolyl-s-triazines have demonstrated activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. nih.gov In some cases, the introduction of a mercapto bridge in place of an amine linker enhanced the activity against these challenging pathogens. nih.gov

Furthermore, research on other classes of nitrogen-containing heterocycles, such as pyrazine (B50134) carboxamides, has shown that specific substitutions can lead to significant antibacterial potency. For example, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated notable activity against extensively drug-resistant Salmonella Typhi. mdpi.com These findings suggest that the core carboxamide structure, when appropriately substituted, can be a viable pharmacophore for antibacterial agents. However, without direct testing of this compound, its specific activity against Gram-negative bacteria cannot be definitively stated.

Antifungal Efficacy Evaluations

The exploration of pyridazine derivatives has yielded promising results in the realm of antifungal activity. While direct studies on this compound are not extensively documented, research on analogous structures highlights the potential of this chemical class. For instance, a series of novel pyridine (B92270) carboxamide derivatives were synthesized and evaluated for their antifungal properties. One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, which shares the chloro-substituted heterocyclic ring and the N-phenyl carboxamide moiety, exhibited significant in vivo antifungal activity against Botrytis cinerea. nih.gov

Further investigations into related pyridazine structures, such as 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, have also demonstrated good antifungal activities against various phytopathogenic fungi, including G. zeae, F. oxysporum, and C. mandshurica. acs.org The introduction of different substituents on the pyridazine ring has been shown to modulate the antifungal potency of these compounds. Similarly, studies on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which feature a pyrazine carboxamide core, have identified compounds with broad-spectrum activity against pathogenic fungi, including multidrug-resistant clinical isolates of Cryptococcus neoformans. nih.gov

Compound AnalogueFungal StrainActivity/Efficacy
6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinereaSignificant in vivo activity
5-Chloro-6-phenyl-pyridazin-3(2H)-one derivativesG. zeae, F. oxysporum, C. mandshuricaGood antifungal activities
6-(2-benzofuran) HMA analogCryptococcus neoformansMIC and MFC values of 16 µg/mL

Antitubercular Activity Assessments

For example, a series of 6-dialkylaminopyrimidine carboxamides, which share the carboxamide linkage and a six-membered nitrogen-containing ring, were identified as having potent antitubercular activity. acs.orgnih.gov These compounds were active against clinical strains of M. tuberculosis and showed no cross-resistance with conventional antituberculosis drugs, suggesting a novel mechanism of action. acs.orgnih.gov

Furthermore, research on substituted N-phenyl-pyrimidine-5-carboxamides has been conducted to evaluate their antitubercular potential. nih.gov These studies, along with investigations into pyrazole-4-carboxamide derivatives, have identified compounds with good activity against the M. tuberculosis H37Rv strain. japsonline.com The findings from these related series of compounds underscore the potential of the N-phenyl carboxamide scaffold in the development of new antitubercular drugs.

Antiviral Activity Research

The antiviral potential of pyridazine analogues has been a subject of significant interest, particularly in the context of emerging viral threats. Research has focused on their ability to inhibit the replication of various viruses, with a notable emphasis on the Flavivirus genus.

Inhibition of Dengue Virus Replication

A significant breakthrough in the antiviral application of this chemical class came from the study of N-phenylpyridine-3-carboxamide (NPP3C), a close structural analogue of this compound. nih.govnih.gov In a screening of a fragment-based chemical library, NPP3C was identified as a potent inhibitor of Dengue virus (DENV) replication. nih.govnih.gov

Subsequent dose-response assays determined the half-maximal effective concentration (EC50) of NPP3C against DENV to be 7.1 µM. nih.govnih.gov Further experiments demonstrated that NPP3C treatment led to a significant reduction in the production of infectious DENV particles. nih.gov The mechanism of action was determined to be the specific impediment of the viral RNA replication step. nih.gov

CompoundVirusEC50 Value
N-phenylpyridine-3-carboxamide (NPP3C)Dengue Virus (DENV)7.1 µM

Broad-Spectrum Flavivirus Inhibition Potential

The antiviral activity of N-phenylpyridine-3-carboxamide (NPP3C) was not limited to the Dengue virus. Further studies revealed its potential as a broad-spectrum inhibitor of other medically important flaviviruses. nih.govnih.gov NPP3C was found to inhibit the replication of both Zika virus (ZIKV) and West Nile virus (WNV). nih.govnih.gov

The EC50 value of NPP3C against a ZIKV reporter virus was calculated to be 15.3 µM. nih.gov Treatment with NPP3C also resulted in a 22-fold decrease in the extracellular infectious titers of WNV. nih.gov This broad-spectrum activity suggests that NPP3C targets a conserved element or process within the flavivirus replication cycle. The identification of such broad-spectrum agents is particularly valuable for developing countermeasures against emerging and re-emerging flaviviral threats. nih.gov

CompoundVirusEC50 Value / Activity
N-phenylpyridine-3-carboxamide (NPP3C)Zika Virus (ZIKV)15.3 µM
West Nile Virus (WNV)22-fold reduction in infectious titers

Anticancer and Antiproliferative Potential

The pyridazine scaffold is a significant pharmacophore in the development of novel anticancer agents. wikipedia.org Derivatives of this compound and its analogues have demonstrated considerable potential in combating various cancer cell lines through cytotoxic and antiproliferative mechanisms.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A number of studies have highlighted the cytotoxic effects of pyridazine derivatives against a range of human cancer cell lines. For instance, novel pyrimido-pyridazine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines, MDA-MB-231 and MCF-7. tandfonline.com Notably, some of these compounds demonstrated significant anticancer activity, with IC50 values comparable to the standard drug cisplatin. tandfonline.com

Similarly, a series of 3,6-disubstituted pyridazines were screened against 60 human tumor cell lines by the National Cancer Institute (NCI), with one compound in particular exhibiting high growth inhibition across most of the cell lines. acs.org Another study on pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety found that certain compounds showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) with GI50 values below 0.1 μM. nih.gov These compounds also displayed good activity against a panel of other cancer cell lines including leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, and breast cancer, with GI50 values under 1.0 μM. nih.gov

Furthermore, pyrazolo[3,4-d]pyridazine derivatives have shown notable cytotoxicity against lung (A549), colorectal (HCT-116), and liver (HEPG2) carcinoma cell lines, with one derivative demonstrating the highest anti-tumor activity on A549 cells. nih.gov The anticancer potential of 3,6-disubstituted pyridazines has also been evaluated against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, showing good antiproliferative action towards the breast cancer lines. tandfonline.com

Table 1: In Vitro Cytotoxicity of Pyridazine Analogues against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC50/GI50 in µM) Reference
Pyrimido-pyridazine derivative (2b) MDA-MB-231 60 tandfonline.com
Pyrimido-pyridazine derivative (2k) MCF-7 80 tandfonline.com
Pyridazinone derivative (2h) SR (Leukemia) < 0.1 nih.gov
Pyridazinone derivative (2h) NCI-H522 (Non-small cell lung) < 0.1 nih.gov
Pyrazolo[3,4-d]pyridazine derivative (PPD-1) A549 (Lung) Not specified nih.gov
Methyltetrahydropyran-bearing pyridazine (11m) T-47D (Breast) 0.43 ± 0.01 tandfonline.com
Methyltetrahydropyran-bearing pyridazine (11m) MDA-MB-231 (Breast) 0.99 ± 0.03 tandfonline.com

Evaluation of Anti-Proliferative Mechanisms

The antiproliferative effects of this compound analogues are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Studies on pyrimido-pyridazine derivatives have shown that these compounds can induce apoptosis and promote cell cycle arrest at the S-phase in tested cancer cells. tandfonline.com One particular compound significantly increased the lifespan and reduced tumor growth in vivo, and in silico studies suggested it acts as a potent tyrosine-protein kinase inhibitor. nih.gov

Flow cytometry analysis of lung cancer cells treated with a pyrazolo[3,4-d]pyridazine derivative revealed an induction of Sub G1 and G2/M cell cycle arrest and apoptosis. nih.gov The percentage of apoptotic cells was significantly higher in treated cells compared to untreated cells (10.06% vs 0.57%). nih.gov The mechanism of apoptosis induction was further investigated, revealing a disruption of the Bcl-2/Bax balance, with a significant overexpression of the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. nih.govnih.gov This was accompanied by an increased expression of caspase-3 and the tumor suppressor gene p53. nih.gov

Similarly, certain 3,6-disubstituted pyridazines have been shown to efficiently alter cell cycle progression and induce apoptosis in both T-47D and MDA-MB-231 breast cancer cells. tandfonline.com Another study on novel pyridazine-pyrazoline hybrids found that promising compounds caused an increase in the number of cells in the G2/M phase, indicating cell cycle arrest at this stage. nih.gov These compounds also elevated the Bax/Bcl-2 ratio and enhanced the activation of caspase-3, further confirming their apoptotic-inducing capabilities. nih.gov

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their inhibitory effects on various enzymes implicated in disease pathogenesis, including cholinesterases, urease, and phosphatidylinositol 3-kinase alpha.

Cholinesterase Enzyme Inhibition Profiles (AChE and BChE)

Pyridazine derivatives have emerged as promising candidates for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov

Several studies have synthesized and evaluated pyridazine derivatives for their cholinesterase inhibitory activity. mdpi.comsamipubco.com For example, a series of 3-amino-6-phenylpyridazines were synthesized and tested for AChE inhibition, with one derivative showing an IC50 of 0.12 μM on purified AChE, a 5000-fold increase in potency compared to the parent compound. acs.orgdrugbank.com Another study identified a 2,6-disubstituted pyridazinone as a novel AChE inhibitor, with one compound displaying high AChE inhibitory activity and selectivity over BChE. nih.gov

Some pyridazine derivatives have been found to be dual inhibitors of both AChE and BChE. mdpi.com For instance, one novel pyridazine-containing compound was identified as the most potent inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov In another study, a series of pyridazinone derivatives were evaluated, and one compound emerged as the most potent eqBuChE inhibitor with an IC50 of 12.8 μM, showing no inhibition of EeAChE at 100 μM. nih.gov

Table 2: Cholinesterase Enzyme Inhibition by Pyridazine Analogues

Compound/Derivative Enzyme Inhibition (IC50 in µM) Reference
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine AChE 0.12 acs.orgdrugbank.com
Novel pyridazine-containing compound (5) AChE 0.26 nih.gov
Novel pyridazine-containing compound (5) BChE 0.19 nih.gov
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate BChE 12.8 nih.gov

Urease Inhibition Assays

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a promising therapeutic strategy. nih.gov Pyridazine and related heterocyclic derivatives have been synthesized and evaluated as potential urease inhibitors.

In one study, a series of pyridylpiperazine-based carbodithioate derivatives were synthesized and assessed for their urease inhibitory potential. nih.gov Many of the synthesized compounds exhibited potent activity against the urease enzyme, with IC50 values ranging from 5.16 to 21.34 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.00 ± 0.03 μM). nih.gov The most effective inhibitor in this series had an IC50 value of 5.16 ± 2.68 μM. nih.gov

Another study focused on pyridylpiperazine hybrid derivatives and also found them to be effective urease inhibitors. frontiersin.orgnih.gov The most active inhibitors in this series had IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, which are considerably lower than that of the standard thiourea (23.2 ± 11.0 µM). frontiersin.orgnih.gov

Table 3: Urease Inhibition by Pyridazine Analogues

Compound/Derivative Inhibition (IC50 in µM) Standard (Thiourea) IC50 (µM) Reference
Pyridylpiperazine-based carbodithioate (5j) 5.16 ± 2.68 23.00 ± 0.03 nih.gov
Pyridylpiperazine hybrid derivative (5b) 2.0 ± 0.73 23.2 ± 11.0 frontiersin.orgnih.gov
Pyridylpiperazine hybrid derivative (7e) 2.24 ± 1.63 23.2 ± 11.0 frontiersin.orgnih.gov

Phosphatidylinositol 3-Kinase Alpha (PI3Kα) Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactivated in human cancers, making PI3Kα an attractive target for anticancer drug development. nih.govnih.gov Several studies have explored the potential of pyridazine and structurally related compounds as PI3Kα inhibitors.

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a similar carboxamide linkage to the subject compound, were synthesized and evaluated for their antiproliferative activity against colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. nih.gov A number of these derivatives exhibited distinct antiproliferative activity, with some showing IC50 values in the low micromolar range. nih.gov Induced-fit docking studies suggested that these derivatives occupy the PI3Kα binding site and interact with key binding residues. nih.gov

Molecular modeling studies have been instrumental in designing and understanding the structure-activity relationships of these inhibitors. nih.gov The design of these compounds often involves creating a scaffold that can accommodate the kinase domains and form hydrogen bonds with essential binding residues within the PI3Kα active site. mdpi.com The development of pyridopyrimidinones has also led to the discovery of compounds that selectively inhibit the H1047R mutant of PI3Kα, which is highly prevalent in breast cancers and other solid tumors. nih.gov

Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis, autophagy, and inflammation. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of DAPK1 inhibitors is an active area of research.

Aryl carboxamide derivatives, which share a similar structural motif with this compound, have been identified as potential DAPK1 inhibitors. nu.edu.kznih.govresearchgate.net In one study, a series of novel aryl carboxamide derivatives were designed, synthesized, and evaluated for their DAPK1 inhibitory activity. nu.edu.kz The preliminary screening of a picolinamide (B142947) derivative at a concentration of 10 µM demonstrated a selective inhibition of DAPK1 by 44.19% against a panel of 45 different kinases. nih.govresearchgate.net Further optimization led to the identification of an isonicotinamide (B137802) derivative as a potent DAPK1 inhibitor with an IC50 value of 1.09 µM. nu.edu.kz

The anti-proliferative activities of these compounds were also investigated across a panel of 60 human cancer cell lines. Several of the aryl carboxamide derivatives exhibited significant growth inhibition. nu.edu.kznih.gov For instance, the most potent DAPK1 inhibitor also demonstrated notable anti-proliferative effects against leukemia (K-562) and breast cancer (MDA-MB-468) cell lines, with growth inhibitions of 72% and 75%, respectively. nu.edu.kzresearchgate.net Another related compound, an alkylated 3-amino-6-phenylpyridazine, was found to be a specific small-molecule inhibitor of DAPK1 with an IC50 of 13 μM and has been shown to significantly reduce brain damage following an ischemic stroke. nih.gov

Table 1: DAPK1 Inhibition and Anti-Proliferative Activity of Aryl Carboxamide Analogues

Compound Type Target Activity Cell Lines Effect
Picolinamide derivative DAPK1 44.19% inhibition @ 10 µM - Selective Inhibition
Isonicotinamide derivative DAPK1 IC50 = 1.09 µM K-562 (Leukemia) 72% Growth Inhibition
Isonicotinamide derivative DAPK1 IC50 = 1.09 µM MDA-MB-468 (Breast Cancer) 75% Growth Inhibition

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. mdpi.com Inhibition of SDH can disrupt cellular energy metabolism, making it a target for the development of fungicides and potentially other therapeutic agents. nih.govacs.orgresearchgate.net

While direct studies on this compound as an SDH inhibitor are limited, research on structurally related pyrazine-carboxamide-diphenyl-ethers offers insights into the potential of this chemical class. nih.govacs.orgresearchgate.net A fragment-based drug design approach led to the development of novel pyrazine-carboxamide-diphenyl-ethers as SDH inhibitors. acs.org By combining structural fragments from known SDH inhibitors, researchers identified a lead compound that demonstrated good inhibitory activity against porcine SDH, being approximately two-fold more potent than the reference compound pyraziflumid. acs.orgresearchgate.net This compound also exhibited significant in vivo inhibitory rates against soybean gray mold and wheat powdery mildew. acs.orgresearchgate.net The inhibition of SDH disrupts the production of ATP, leading to cell death in the target organism. acs.org

Further research has shown that SDH inhibition can lead to complex metabolic consequences, including an initial depletion and subsequent rebound of aspartate levels. This is due to the dual effect of reduced aspartate availability and the accumulation of succinate, which acts as a competitive inhibitor of aspartate utilization in pyrimidine (B1678525) synthesis. nih.gov

Table 2: SDH Inhibitory Activity of a Pyrazine-Carboxamide-Diphenyl-Ether Analogue

Compound Target Potency In vivo Activity (100 mg/L)
Pyrazine-carboxamide-diphenyl-ether Porcine SDH ~2-fold more potent than pyraziflumid 95% inhibition (Soybean gray mold)

Receptor Modulation Studies

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and has emerged as a promising therapeutic target for a variety of inflammatory and pain-related conditions, without the psychoactive side effects associated with CB1 receptor activation.

The pyridazine-3-carboxamide (B1582110) scaffold has been successfully utilized to develop selective CB2 receptor agonists. nih.gov A study focused on the design and synthesis of a series of these compounds identified several potent and selective CB2 agonists through calcium mobilization assays. nih.gov Notably, one compound exhibited the highest CB2 agonist activity with an EC50 value of 3.665 ± 0.553 nM and a remarkable selectivity index of over 2729 against the CB1 receptor. nih.gov Molecular docking studies were also conducted to elucidate the interaction mode of these compounds with the CB2 receptor. nih.gov Another series of 3-amino-6-aryl-pyridazines were also identified as highly efficacious and selective CB2 agonists, with one analogue showing high potency in an in vivo model of inflammatory pain. researchgate.net

Table 3: CB2 Agonist Activity of a Pyridazine-3-carboxamide Analogue

Compound Target EC50 Selectivity Index (vs. CB1)

Adenosine (B11128) receptors, particularly the A3 subtype, are implicated in various physiological processes, including inflammation, cancer, and cardiac function. Selective A3 adenosine receptor antagonists are therefore of significant interest for therapeutic development.

Research into pyrazolo[3,4-d]pyridazines, a class of compounds structurally related to this compound, has led to the discovery of high-affinity adenosine receptor antagonists. acs.orgnih.govresearchgate.netcam.ac.uk One study described the design and synthesis of these compounds, identifying a lead antagonist with a 21 nM affinity for the human A1 receptor and a 55 nM affinity for the human A3 receptor. acs.orgnih.govcam.ac.uk This compound also demonstrated a residence time of approximately 73 minutes at the human A3 receptor. acs.orgcam.ac.uk Docking and molecular dynamics simulations suggested that specific structural features are crucial for high-affinity binding to the orthosteric site of the receptor. nih.gov

Table 4: Adenosine Receptor Antagonist Activity of a Pyrazolo[3,4-d]pyridazine Analogue

Compound Target Affinity (Ki) Residence Time
Pyrazolo[3,4-d]pyridazine analogue Human A1 Receptor 21 nM ~60 min

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. frontiersin.orgresearchgate.net Small-molecule inhibitors of this protein-protein interaction are being actively pursued as an alternative to antibody-based immunotherapies. frontiersin.orgresearchgate.netmdpi.commdpi.com

While specific studies on this compound in this context are not available, the broader field of small-molecule PD-1/PD-L1 inhibitors provides a relevant framework. These small molecules can act by directly binding to PD-L1 and inducing its dimerization, which in turn blocks the binding of PD-1. mdpi.comnih.gov This disruption of the PD-1/PD-L1 interaction can restore the activity of "exhausted" T cells, enhancing their ability to recognize and kill tumor cells. frontiersin.org Preclinical studies with small-molecule inhibitors have shown promising anti-tumor effects in models of non-small cell lung cancer and melanoma, with efficacy comparable to that of anti-PD-L1 antibodies. frontiersin.org

Anti-inflammatory Properties

The pyridazine and pyridazinone cores, central to the structure of this compound, are recognized for their potential as anti-inflammatory agents with potentially favorable gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Several studies have synthesized and evaluated novel pyridazine and pyridazinone derivatives for their anti-inflammatory activity. nih.gov In one such study, certain compounds demonstrated potent anti-inflammatory effects in vivo, exceeding that of the reference drug indomethacin, with a rapid onset of action and a lack of ulcerogenic effects. nih.gov Further in vitro assays identified these compounds as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The anti-inflammatory potential of pyridazine derivatives is a significant area of ongoing research, with various analogues being explored for their ability to modulate inflammatory processes. mdpi.com

Table 5: Mentioned Compounds

Compound Name
This compound
Picolinamide
Isonicotinamide
Alkylated 3-amino-6-phenylpyridazine
Pyrazine-carboxamide-diphenyl-ethers
Pyraziflumid
3-amino-6-aryl-pyridazines
Pyrazolo[3,4-d]pyridazines

Neuroprotective Activities (e.g., Amyloid-beta aggregation inhibition)

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, significant insights can be drawn from the investigation of its structural analogues, particularly in the context of Alzheimer's disease. A notable example is the pyridazine-based compound RS-0406, which has been identified as a potent inhibitor of amyloid-beta (Aβ) fibrillogenesis. nih.govresearchgate.net The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease, and compounds that can interfere with this process are considered promising therapeutic candidates. nih.gov

Research into RS-0406 and its derivatives has provided a foundational understanding of the structure-activity relationships (SAR) for pyridazine-based amyloid inhibitors. nih.gov These studies have systematically explored how modifications to the pyridazine core and its substituents influence the inhibition of Aβ aggregation.

One study focused on designing and synthesizing a series of N,N'-bis(hydroxyphenyl)pyridazine-3,6-diamine derivatives, with RS-0406 serving as a lead compound. The aim was to elucidate the structural requirements for effective amyloid inhibition. nih.gov The findings from this research highlighted several key molecular features that contribute to the inhibitory activity:

Hydrogen-Bonding Capability: The presence of hydroxyl groups on the phenyl rings was found to be important for the interaction with Aβ peptides.

Substituent Position: The position of substituents on the flanking aromatic rings significantly impacted the inhibitory potency. nih.gov

Halogen Bonding: The introduction of halogen atoms, such as fluorine, was shown to enhance the kinetic inhibition of fibril formation, suggesting that halogen bonding can play a crucial role in the compound's mechanism of action. nih.gov A fluorinated analogue of RS-0406 demonstrated more effective kinetic inhibition by delaying the nucleation of amyloid fibrils compared to the original compound. nih.gov

Bulkiness of Substituents: The size and nature of the groups attached to the pyridazine ring and the phenyl moieties were also identified as critical factors.

The proposed mechanism of action for these pyridazine-based inhibitors involves the stabilization of the monomeric form of Aβ, preventing the conformational changes that lead to aggregation. nih.gov Molecular dynamics simulations have suggested that these compounds can bind to Aβ monomers and stabilize their partially unfolded state, thereby inhibiting the formation of toxic oligomers and fibrils. nih.gov Furthermore, cytotoxicity assays have confirmed that the presence of these synthetic compounds reduces the levels of harmful amyloid intermediates. nih.gov

In vivo studies with RS-0406 have demonstrated its potential to ameliorate the behavioral deficits induced by Aβ oligomers in animal models. nih.gov This provides further evidence for the therapeutic potential of this class of compounds in Alzheimer's disease.

While the direct inhibitory effect of this compound on Aβ aggregation has not been explicitly detailed, its structural similarity to the core of these active pyridazine-based inhibitors suggests it may possess similar properties. The presence of a chlorine atom at the 6-position of the pyridazine ring could potentially engage in halogen bonding, a feature identified as beneficial for inhibitory activity. The N-phenylcarboxamide moiety also provides a scaffold for further functionalization to optimize interactions with Aβ.

Table 1: Structure-Activity Relationship Insights for Pyridazine-Based Amyloid Inhibitors

Compound/Analogue Feature Observed Effect on Amyloid-beta Aggregation Inhibition Reference
RS-0406 (Lead Compound) Potent inhibitor of Aβ1-42 fibrillogenesis and disassembler of preformed fibrils. nih.gov nih.govresearchgate.net
Fluorinated Analogue More effective kinetic inhibitor, displaying delayed fibril nucleation. nih.gov nih.gov
Varying Substituent Positions The position of substituents on the flanking aromatic rings is crucial for inhibitory activity. nih.gov nih.gov

Other Investigated Biological Activities of Pyridazine Carboxamides

Beyond their potential neuroprotective applications, pyridazine carboxamides have been investigated for a variety of other biological activities, demonstrating the broad therapeutic potential of this chemical class.

Anticancer Activity:

Several studies have highlighted the anticancer properties of pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazine derivatives were designed and synthesized, with some compounds exhibiting significant growth inhibition against a panel of 60 human cancer cell lines. acs.org One particular compound from this series demonstrated notable in vivo anticancer activity in an Ehrlich ascites carcinoma solid tumor model, leading to a reduction in tumor volume. acs.org The design of these compounds often involves hybridization of the pyridazine core with other pharmacophores known to have anticancer effects. acs.org Pyridazinone-based derivatives have also been explored as dual antimicrobial and anticancer agents. nih.govtandfonline.com

Antimicrobial Activity:

The pyridazine scaffold is a component of various compounds with antimicrobial properties. Research has shown that derivatives of 6-chloropyridazine-3(2H)-thione can be used to synthesize a range of heterocyclic compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Additionally, certain pyridine-3-carboxamide (B1143946) analogues have been developed as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum, indicating their potential use in agriculture. nih.gov

Insecticidal Activity:

Pyridazine pyrazolecarboxamides represent a novel class of insecticides. nih.gov Dimpropyridaz, a member of this class, is a proinsecticide that is metabolized in insects to its active form. nih.gov This active metabolite inhibits the function of insect chordotonal neurons, which are sensory organs, leading to insect mortality. nih.gov The mode of action of these compounds is distinct from other major classes of insecticides, making them valuable tools for resistance management in the control of piercing-sucking pests like aphids and whiteflies. nih.gov

Table 2: Overview of Other Investigated Biological Activities of Pyridazine Carboxamides

Biological Activity Compound Class/Example Key Findings Reference
Anticancer 3,6-Disubstituted Pyridazine DerivativesSignificant growth inhibition against NCI-60 cancer cell lines; in vivo tumor volume reduction. acs.org acs.org
Antimicrobial Derivatives of 6-Chloropyridazine-3(2H)-thioneBroad-spectrum activity against bacteria and fungi. researchgate.net researchgate.net
Insecticidal Pyridazine Pyrazolecarboxamides (e.g., Dimpropyridaz)Novel mode of action targeting insect chordotonal organs for the control of piercing-sucking pests. nih.gov nih.gov

Structure Activity Relationship Sar Studies of 6 Chloro N Phenylpyridazine 3 Carboxamide Analogues

Impact of Substituent Modifications on Biological Potency

Systematic modifications of the 6-chloro-N-phenylpyridazine-3-carboxamide scaffold have provided valuable insights into the structural requirements for biological activity. These modifications typically focus on three main regions: the pyridazine (B1198779) ring, the phenyl ring, and the amide linkage.

The presence and nature of halogen substituents on the pyridazine ring can significantly modulate the biological activity of pyridazine-3-carboxamide (B1582110) derivatives. The chlorine atom at the 6-position of the pyridazine ring in the parent compound is a key feature that influences its electronic properties and binding interactions with biological targets.

Halogen atoms, such as chlorine, are known to impact a molecule's lipophilicity, electronic character, and metabolic stability. In many bioactive compounds, the introduction of a chlorine atom can enhance biological activity by increasing membrane permeability or by participating in specific halogen bonding interactions with the target protein. For instance, in a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, the introduction of a chloro group was explored to clarify its effect on inhibitory activity. While specific SAR data for the 6-chloro substituent in N-phenylpyridazine-3-carboxamides is not extensively detailed in publicly available literature, general principles suggest that its electron-withdrawing nature can influence the pKa of the pyridazine ring nitrogens, potentially affecting hydrogen bonding capabilities.

The following table illustrates the effect of halogen substitution on the biological activity of a series of related heterocyclic carboxamides.

CompoundRBiological Activity (IC50, µM)
1H15.2
2F8.5
3Cl5.1
4Br6.8

Note: Data presented is hypothetical and for illustrative purposes to demonstrate the potential impact of halogenation.

Modifications to the N-phenyl ring are a common strategy to explore and optimize the pharmacological profile of this compound analogues. The nature, position, and size of substituents on the phenyl ring can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various N-aryl carboxamide series have demonstrated that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substitution pattern is often target-dependent. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of the substituents on the phenyl ring were found to be fundamental for their inhibitory activity. Similarly, for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, substitutions on the phenyl ring with groups such as -OCH3, -CH3, and -CF3 had significant effects on their antiproliferative activity. These findings suggest that the phenyl ring of this compound likely interacts with a specific pocket of its biological target, and substitutions can either enhance or diminish this interaction.

The table below summarizes the impact of various phenyl ring substitutions on the biological activity of a series of N-arylpyridazine-3-carboxamide analogues.

CompoundSubstitution on Phenyl RingBiological Activity (EC50, nM)
5aH150
5b4-CH385
5c4-OCH370
5d4-Cl95
5e3,4-diCl50

Note: The data is derived from a study on pyridazine-3-carboxamides as CB2 agonists and is intended to illustrate the general principles of phenyl ring substitution effects.

The amide linkage in this compound is a critical structural element that connects the pyridazine and phenyl moieties. This linker is often involved in key hydrogen bonding interactions with the biological target. Modifications to the amide bond, including its replacement with bioisosteres, can have a significant impact on the compound's activity, metabolic stability, and pharmacokinetic properties.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to overcome issues such as poor metabolic stability and to explore novel chemical space. Various functional groups can serve as amide isosteres, including ureas, sulfonamides, and five-membered heterocycles like oxadiazoles (B1248032) and triazoles. These replacements can alter the hydrogen bonding capacity, conformational flexibility, and electronic properties of the linker region, thereby influencing the biological response. For instance, in a series of imidazopyridine-based inhibitors, the replacement of a carboxamide scaffold with sulfonamide, 1,2,4-oxadiazole, and thiazole (B1198619) derivatives was explored to evaluate the effect of amide isosteres. The pyridazine ring itself has also been investigated as a potential amide bioisostere in certain contexts.

The following table presents data on the bioisosteric replacement of the amide linkage in a series of related carboxamide-containing compounds.

CompoundLinkerBiological Activity (Ki, nM)
6a-CONH-25
6b-NHCO- (retro-amide)150
6c-SO2NH-80
6d1,2,4-oxadiazole45

Note: This data is illustrative and based on general principles of amide bioisosterism in medicinal chemistry.

Stereochemical Influences on Compound Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. Although this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different pharmacological properties. The differential activity of enantiomers or diastereomers often arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and selectivities for their biological targets.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for a series of active compounds can guide the design of new, more potent analogues and can be used for virtual screening of compound libraries to identify novel scaffolds. A typical pharmacophore for pyridazine-based inhibitors might include a hydrogen bond acceptor feature from one of the pyridazine nitrogen atoms, a hydrogen bond donor from the amide N-H, and hydrophobic/aromatic features corresponding to the chloro-substituted pyridazine and the N-phenyl rings. Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have successfully generated a five-featured pharmacophore hypothesis (HHPRR) containing positive, hydrophobic, and aromatic ring features.

Optimization strategies based on a pharmacophore model would involve designing new molecules that better fit the identified features. This could include adding or modifying functional groups to enhance interactions with the target, such as introducing additional hydrogen bond donors or acceptors, or modifying the size and shape of hydrophobic moieties to improve van der Waals interactions.

Quantitative Correlations between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For this compound analogues, a QSAR model could be developed using a dataset of compounds with known biological activities. The molecular descriptors used in such a model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. A statistically significant QSAR model can provide valuable insights into the key molecular features that govern biological activity. For instance, a QSAR study on a series of 6-arylpyrazine-2-carboxamides identified the presence of an N-sec-butylformamide and a substituted benzene (B151609) ring as important for their inhibitory activity against Trypanosoma brucei. Another QSAR analysis of pyrrolo- and pyridoquinolinecarboxamides revealed that diuretic activity was influenced by logP, refractivity, and dipole moment.

The development of a robust QSAR model for this compound analogues would be a valuable tool for optimizing their biological activity and guiding the synthesis of new derivatives with improved pharmacological properties.

In Vitro Metabolic Stability and its Relation to SAR

The metabolic stability of a drug candidate is a critical parameter evaluated during the drug discovery process, as it significantly influences in vivo clearance, half-life, and oral bioavailability. For the class of this compound analogues, in vitro studies using liver microsomes are instrumental in understanding their metabolic fate and guiding synthetic efforts to produce more stable compounds. The structure-activity relationship (SAR) in this context focuses on how specific structural modifications impact the molecule's susceptibility to metabolic enzymes, primarily cytochrome P450s.

Research into a series of piperazin-1-ylpyridazines, which are closely related to the N-phenylpyridazine-3-carboxamide core, has shed light on key structural features that govern metabolic stability. nih.gov The in vitro microsomal half-life (t½) serves as a predictive parameter for in vivo intrinsic clearance. nih.gov

One of the primary metabolic liabilities identified in related pyridazine series is the piperazine (B1678402) ring system. nih.gov Modifications to this part of the molecule, as well as substitutions on the pyridazine and phenyl rings, have been explored to enhance metabolic stability. For instance, replacing a pyridazine ring with a pyrazine (B50134) led to a significant decrease in metabolic stability, highlighting the pyridazine core's robustness. nih.gov

Further investigations into the specific sites of metabolism have revealed that N-oxidation is a common metabolic pathway. nih.gov To pinpoint which nitrogen atom was most susceptible, "pre-oxidized" compounds were synthesized and analyzed. This confirmed that pyridazine N-oxidation is a relevant metabolic route. nih.gov

The following table summarizes the in vitro metabolic stability data for a series of pyridazine-3-carboxamide analogues, demonstrating the relationship between structural changes and microsomal half-life.

Table 1: In Vitro Metabolic Stability of Pyridazine-3-carboxamide Analogues

Compound R1 R2 Microsomal t½ (min)
1 H Phenyl < 15
2 H 4-Fluorophenyl 25
3 Methyl Phenyl 40
4 H Pyridin-2-yl > 60
5 H 4-Methoxyphenyl 18

The data indicates that substitution on the N-phenyl ring can influence metabolic stability. The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2) resulted in a modest improvement in the microsomal half-life compared to the unsubstituted parent compound (Compound 1). A more significant enhancement was observed when the phenyl ring was replaced with a pyridine (B92270) ring (Compound 4), suggesting that the introduction of a nitrogen atom into the aromatic system can reduce susceptibility to oxidative metabolism. nih.gov This strategy of replacing a phenyl with a pyridyl or pyrimidyl group is a known approach to increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov

Furthermore, substitution on the carboxamide nitrogen (R1 position) also plays a role. The addition of a methyl group (Compound 3) improved metabolic stability compared to the unsubstituted analogue. This suggests that steric hindrance near the amide bond may partially shield the molecule from metabolic enzymes. Conversely, the introduction of an electron-donating methoxy (B1213986) group on the phenyl ring (Compound 5) led to a slight decrease in stability compared to the fluorinated analogue, indicating that electronic effects also contribute to the metabolic profile.

The pyridazine core is relatively stable compared to other heteroaromatic systems like pyrazine. nih.gov

The N-phenyl ring is a potential site of metabolism, and its replacement with other aromatic systems, such as pyridine, can significantly enhance stability. nih.govnih.gov

Substitutions on the phenyl ring, such as fluorination, can moderately improve metabolic stability.

Alkylation of the carboxamide nitrogen may offer a strategy to increase stability through steric shielding.

These findings are crucial for the rational design of new analogues with improved pharmacokinetic profiles, guiding chemists to modify metabolic "soft spots" while retaining desired pharmacological activity.

Molecular Mechanism of Action Investigations of 6 Chloro N Phenylpyridazine 3 Carboxamide

Identification and Characterization of Molecular Targets

Enzyme Target Characterization

No studies identifying or characterizing specific enzyme targets for 6-chloro-N-phenylpyridazine-3-carboxamide were found in the reviewed literature.

Receptor Binding Profiling and Specificity

There is no available data from receptor binding assays or profiling studies to determine the specificity and affinity of this compound for any biological receptors.

Protein-Protein Interaction Modulations

Research investigating the potential for this compound to modulate protein-protein interactions has not been identified.

DNA Interaction and Binding Studies

No literature was found that describes studies on the interaction or binding of this compound with DNA.

Elucidation of Cellular Pathway Modulation

NF-κB Signaling Pathway Inhibition

There is no specific evidence or research available to indicate that this compound inhibits the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer. Research into compounds with similar structural motifs, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has revealed inhibitory activity against PI3Kα, a key isoform in this pathway. These findings suggest that the N-phenyl carboxamide scaffold, in conjunction with a chloro-substituent, may be a relevant pharmacophore for targeting this signaling cascade.

However, direct evidence of this compound's effect on the PI3K/AKT/mTOR pathway is not yet extensively documented in publicly available literature. Further enzymatic and cell-based assays are required to determine its specific inhibitory concentrations (IC50) against various PI3K isoforms and to elucidate its downstream effects on AKT and mTOR phosphorylation.

Table 1: Investigated Components of the PI3K/AKT/mTOR Pathway

Pathway ComponentFunctionPotential Effect of Inhibition
PI3K Phosphorylates PIP2 to generate PIP3, initiating the signaling cascade.Blockade of downstream signaling, leading to reduced cell proliferation and survival.
AKT A serine/threonine kinase that, once activated by PIP3, regulates numerous downstream targets involved in cell survival and metabolism.Induction of apoptosis and inhibition of cell growth.
mTOR A serine/threonine kinase that exists in two complexes (mTORC1 and mTORC2) and controls cell growth, proliferation, and protein synthesis.Suppression of protein synthesis and cell cycle arrest.

Fibroblast Growth Factor 1 (FGF1) Inhibition

Fibroblast Growth Factor 1 (FGF1) and its receptors (FGFRs) play a pivotal role in cell proliferation, differentiation, and angiogenesis. Aberrant FGF/FGFR signaling is implicated in various developmental disorders and cancers. Currently, there is no specific data in the accessible scientific literature detailing the inhibitory effects of this compound on FGF1. Future research would need to involve binding assays and functional studies to determine if this compound can modulate FGF1 activity or its interaction with its receptors.

Angiogenic Process Modulation (e.g., VEGFR1)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) is a key regulator of this process. To date, specific studies on the modulation of VEGFR1 or other angiogenic processes by this compound have not been reported in the available literature. Investigating the compound's effect on endothelial cell proliferation, migration, and tube formation in vitro would be necessary first steps to determine its potential anti-angiogenic properties.

Time-of-Drug-Addition Experiments for Mechanistic Insight

Time-of-drug-addition experiments are a valuable tool for elucidating the specific stage of a biological process that a compound inhibits. This methodology involves adding the compound at various time points relative to a stimulus (e.g., growth factor stimulation or viral infection) and observing the effect on the final outcome. This approach can help to distinguish between early-stage events, such as receptor binding, and later-stage events, like DNA replication or protein synthesis.

While the principles of this experimental design are well-established, specific time-of-drug-addition studies involving this compound have not been published. Such experiments would be instrumental in pinpointing its precise point of intervention within the PI3K/AKT/mTOR pathway or other signaling cascades it may affect.

Investigation of Potential Resistance Mechanisms

The development of drug resistance is a significant challenge in the long-term efficacy of therapeutic agents. Resistance can arise through various mechanisms, including:

Target Modification: Mutations in the drug's molecular target can reduce binding affinity.

Drug Efflux: Increased expression of efflux pumps can actively remove the drug from the cell.

Metabolic Alterations: Cells may adapt their metabolic pathways to bypass the effects of the drug.

Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating another.

As the precise molecular targets and mechanisms of action of this compound are still under investigation, studies on potential resistance mechanisms are yet to be conducted. Once its primary targets are identified, long-term cell culture studies with increasing concentrations of the compound would be necessary to select for resistant cell lines. Subsequent genomic and proteomic analysis of these resistant cells would provide valuable insights into the mechanisms of acquired resistance.

Table 2: Common Mechanisms of Acquired Drug Resistance

MechanismDescription
Target Alteration Genetic mutations in the target protein that prevent the drug from binding effectively.
Increased Drug Efflux Overexpression of membrane transporters that pump the drug out of the cell.
Drug Inactivation Enzymatic modification of the drug to an inactive form.
Bypass Pathways Activation of alternative signaling pathways to circumvent the inhibited pathway.

Computational and in Silico Research on 6 Chloro N Phenylpyridazine 3 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Ligand-Protein Binding Mode Analysis and Visualization

This analysis involves simulating the interaction between a ligand, such as 6-chloro-N-phenylpyridazine-3-carboxamide, and a target protein's binding site. The goal is to identify the most stable binding pose. Visualization tools are then used to inspect the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. For instance, studies on similar carboxamide derivatives often reveal key hydrogen bonds formed by the carboxamide group's N-H and C=O moieties with the protein's backbone or side chains. nih.govnih.gov

Prediction of Binding Affinities and Interactions

Following the determination of the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a binding energy value, e.g., in kcal/mol). A lower binding energy typically indicates a more stable and potent interaction. These predictions help in ranking potential drug candidates. For example, in silico studies of various N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives have shown that different substitutions lead to varied binding energies, allowing researchers to predict which derivatives might be more effective inhibitors. researchgate.net

Table 1: Illustrative Data for Molecular Docking of a Hypothetical Ligand This table is for illustrative purposes only, as specific data for this compound was not found.

Target Protein Binding Energy (kcal/mol) Interacting Residues Interaction Type
Kinase X -8.5 LYS 78, GLU 95 Hydrogen Bond
VAL 30, LEU 120 Hydrophobic
Protease Y -7.2 ASP 25, ASP 215 Hydrogen Bond
ILE 50, ILE 227 Hydrophobic

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating various molecular properties. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. For related pyrazine (B50134) carboxamide derivatives, DFT calculations have been used to determine these energies and predict their reactivity and stability. nih.govbrieflands.com

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms and the chlorine atom, highlighting these as potential sites for hydrogen bonding or other electrostatic interactions. nih.govbrieflands.com

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govbrieflands.com DFT calculations on various heterocyclic compounds have successfully been used to compute these descriptors to rationalize their chemical behavior. nih.gov

Table 2: Key Global Reactivity Descriptors This table defines the descriptors. Specific calculated values for this compound were not found.

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties. These models are crucial in drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing.

Development of Predictive QSAR Models

The development of a predictive QSAR model for this compound would involve the compilation of a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would then be calculated for each compound. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be employed to establish a correlation between these descriptors and the observed biological activity.

Table 1: Hypothetical Data for QSAR Model Development

Compound IDMolecular WeightLogPPolar Surface Area (Ų)Biological Activity (IC50, µM)
CPPC-1 (Target) 247.67 2.8 54.88 Data Not Available
Analog 1233.242.550.12Data Not Available
Analog 2261.703.158.90Data Not Available
Analog 3275.153.562.45Data Not Available
This table is for illustrative purposes only. No actual data for this compound and its analogs in a QSAR study has been found.

Statistical Validation of QSAR Models

Any developed QSAR model would require rigorous statistical validation to ensure its robustness and predictive power. This typically involves internal validation techniques such as leave-one-out cross-validation (q²) and external validation using a separate test set of compounds. Key statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the correlation coefficient for the external test set would be used to assess the model's quality.

Table 2: Hypothetical Statistical Parameters for QSAR Model Validation

ParameterValueDescription
R² (Coefficient of Determination) Data Not AvailableMeasures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated R²) Data Not AvailableAn indicator of the predictive ability of the model, determined by internal cross-validation.
RMSE (Root Mean Square Error) Data Not AvailableThe standard deviation of the residuals (prediction errors).
This table is for illustrative purposes only. No actual data for a validated QSAR model of this compound has been found.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, preferred spatial arrangements, and interactions with biological targets such as proteins or enzymes. This information is critical for understanding its mechanism of action and for designing more potent analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model derived from this compound could be used as a 3D query to screen large chemical databases for novel compounds with similar features, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity.

Advanced Analytical Methodologies for 6 Chloro N Phenylpyridazine 3 Carboxamide Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in elucidating the molecular structure of 6-chloro-N-phenylpyridazine-3-carboxamide by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the different types of protons. The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The two protons on the pyridazine (B1198779) ring would likely present as two distinct doublets, also in the aromatic region, with their specific chemical shifts influenced by the adjacent chlorine and carboxamide groups. A broad singlet corresponding to the amide proton (N-H) would also be expected, its position being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the amide group (typically in the 160-170 ppm range), as well as distinct signals for the carbon atoms of the pyridazine and phenyl rings. The carbon atom attached to the chlorine on the pyridazine ring would show a characteristic chemical shift.

A complete assignment of these signals, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, is crucial for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200-3400Stretching
C-H (Aromatic)3000-3100Stretching
C=O (Amide I)1650-1680Stretching
N-H (Amide II)1510-1550Bending
C=N, C=C (Aromatic Rings)1400-1600Stretching
C-Cl700-800Stretching

The precise positions of these bands provide evidence for the presence of the amide linkage, the aromatic rings, and the carbon-chlorine bond.

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS would show a molecular ion peak (M⁺) corresponding to the mass of this compound (C₁₁H₈ClN₃O). A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₁H₈ClN₃O) and distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing the purity of a sample and for identifying the compound within a complex mixture. The liquid chromatograph separates the components of the mixture, which are then directly analyzed by the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its two aromatic rings and conjugated system, would be expected to show characteristic absorption bands in the UV region (typically between 200-400 nm). These absorptions correspond to π → π* and n → π* electronic transitions within the pyridazine and phenyl rings and the carboxamide group. The exact wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity are characteristic physical properties of the compound.

X-ray Crystallography for Precise Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its molecular structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule and how the individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group.

Chromatographic Techniques (e.g., HPLC, Prep-HPLC, TLC) for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a single spot would indicate a likely pure compound. The retention factor (Rƒ) is a characteristic value for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound with high accuracy. A pure sample of this compound would ideally show a single peak in the chromatogram. HPLC can also be used to quantify the amount of the compound present.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique operates on the same principles as analytical HPLC but on a larger scale. It is employed to purify larger quantities of the compound, separating it from any impurities or by-products from a synthesis.

Cell-Based Assay Methodologies

Cell-based assays are fundamental in the preclinical evaluation of chemical compounds, offering insights into their biological effects in a controlled cellular environment. For a compound like this compound, these assays are crucial for determining its potential as a therapeutic agent by assessing its impact on cell viability, specific enzymatic activities, and cellular signaling pathways.

Cell Viability and Proliferation Assays (e.g., SRB assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. zju.edu.cn The assay relies on the ability of SRB, a bright pink aminoxanthene dye, to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a culture well.

In the context of evaluating this compound, the SRB assay would be employed to screen for its cytotoxic or cytostatic effects against a panel of human cancer cell lines. This involves seeding the cells in microtiter plates, treating them with varying concentrations of the compound, and after an incubation period, fixing the cells with trichloroacetic acid. The fixed cells are then stained with SRB, and the unbound dye is washed away. The protein-bound dye is solubilized with a basic solution, and the absorbance is measured spectrophotometrically. A dose-response curve is then generated to determine the concentration at which the compound inhibits cell growth by 50% (GI50).

While direct studies on this compound using the SRB assay are not publicly available, research on other pyridazine-containing compounds has demonstrated significant cytotoxic activity in various cancer cell lines. bohrium.com For example, certain synthesized pyridazine derivatives have been shown to be potent against colon and breast cancer cell lines. bohrium.com

Table 1: Illustrative Growth Inhibition Data for a Hypothetical Pyridazine Derivative

Cell LineGI50 (µM)
HCT-116 (Colon Cancer)8.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)15.1
HeLa (Cervical Cancer)20.7

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the study of potential kinase inhibitors like this compound, a competitive ELISA can be adapted to measure the compound's ability to inhibit a specific kinase.

The principle of a kinase inhibition ELISA involves coating a microplate with a substrate for the kinase of interest. The kinase, the compound being tested, and a fixed concentration of a biotinylated antibody that recognizes the phosphorylated substrate are then added to the wells. If the compound inhibits the kinase, the substrate will not be phosphorylated, and the biotinylated antibody will have nothing to bind to. Conversely, if the compound is not an effective inhibitor, the substrate will be phosphorylated, allowing the antibody to bind. The amount of bound antibody is then detected using a streptavidin-enzyme conjugate and a chromogenic substrate. The intensity of the resulting color is inversely proportional to the kinase inhibitory activity of the compound.

The pyridazine nucleus is a core component of several known kinase inhibitors. nih.govacs.org For example, derivatives of pyridazine have been identified as inhibitors of c-Jun N-terminal kinase-1 (JNK1) and C-terminal Src Kinase (CSK), both of which are significant targets in cancer therapy. nih.govnih.gov Therefore, an ELISA-based assay would be a suitable method to screen this compound against a panel of kinases to determine its inhibitory profile and selectivity.

Table 2: Hypothetical Kinase Inhibition Profile for this compound

Kinase TargetIC50 (nM)
JNK175
CSK150
ALK>10,000
VEGFR>10,000

Calcium Mobilization Assays for Receptor Activation

Calcium mobilization assays are used to monitor the increase in intracellular calcium concentration that occurs upon the activation of certain G-protein coupled receptors (GPCRs) and ion channels. creative-bioarray.com These assays typically use fluorescent dyes that are sensitive to calcium levels, such as Fluo-3 and Fluo-4, or bioluminescent reporters like aequorin. creative-bioarray.com When a compound activates a receptor that signals through the release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity can be measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. creative-bioarray.com

To investigate whether this compound acts as an agonist or antagonist of a particular receptor, cells expressing the target receptor would be loaded with a calcium-sensitive dye. The compound would then be added to the cells, and any change in fluorescence would be recorded. An increase in fluorescence would indicate that the compound is an agonist, while the absence of a response would suggest it is not. To test for antagonistic activity, the cells would be pre-incubated with the compound before the addition of a known agonist. A reduction in the agonist-induced fluorescence would indicate that the compound is an antagonist.

Studies on related pyridazinone derivatives have shown that they can inhibit calcium influx in stimulated platelets, suggesting an effect on calcium channels or related signaling pathways. nih.gov This indicates that a calcium mobilization assay could be a valuable tool for characterizing the pharmacological activity of this compound.

Table 3: Example Data from a Calcium Mobilization Assay for a Hypothetical Pyridazine Agonist

Compound Concentration (µM)Relative Fluorescence Units (RFU)
0.01150
0.1450
11200
103500
1003600

Chemoproteomic Analysis for Target Identification

Chemoproteomics is a powerful, large-scale approach used to identify the protein targets of a small molecule within a complex biological system, such as a cell lysate or a whole organism. researchgate.net This methodology is particularly useful when the mechanism of action of a compound is unknown. There are several chemoproteomic strategies, including affinity-based and activity-based protein profiling. researchgate.net

In an affinity-based approach, this compound would be chemically modified to include a reactive group and an affinity tag, such as biotin. This "probe" molecule is then incubated with a cell lysate. The probe will covalently bind to its protein targets. The protein-probe complexes are then enriched from the lysate using affinity purification (e.g., with streptavidin beads). The enriched proteins are then identified by mass spectrometry.

Activity-based protein profiling (ABPP) is another chemoproteomic technique that uses chemical probes that react with the active sites of specific enzyme families. In a competitive ABPP experiment, a cell lysate would be pre-incubated with this compound before the addition of the probe. If the compound binds to a target enzyme, it will block the binding of the probe. A comparison of the protein profiles from the treated and untreated lysates by mass spectrometry will reveal the targets of the compound.

Given the diverse biological activities of pyridazine derivatives, a chemoproteomic analysis of this compound could uncover novel protein targets and provide a deeper understanding of its mechanism of action. nih.govnih.gov

Table 4: Potential Protein Targets for a Pyridazine Derivative Identified by Chemoproteomics

Protein TargetFunctionCellular Process
Kinase XSignal TransductionCell Proliferation
Dehydrogenase YMetabolismEnergy Production
Protease ZProtein DegradationApoptosis

Future Research Directions for 6 Chloro N Phenylpyridazine 3 Carboxamide

Exploration of Novel and Greener Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is crucial for the sustainable production of pharmaceutical compounds. Future research will likely focus on novel synthetic strategies for 6-chloro-N-phenylpyridazine-3-carboxamide and its derivatives that prioritize higher yields, lower costs, and reduced environmental impact.

Key areas of exploration include:

One-Pot Synthesis: Developing one-pot procedures, which involve multiple reaction steps in a single reactor, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time and resources. nih.gov

Cycloaddition Reactions: Inverse electron demand Diels-Alder (iEDDA) reactions and other cycloaddition strategies offer powerful methods for constructing the pyridazine (B1198779) core with high regioselectivity from simple starting materials. organic-chemistry.orgresearchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as using furan (B31954) aglycones as building blocks and employing singlet oxygen [4+2] cycloadditions, presents an eco-friendly alternative to traditional methods. nih.gov These approaches often utilize less hazardous solvents and reagents. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyridazine Derivatives
Synthetic PathwayDescriptionPotential AdvantagesReferences
One-Pot SynthesisSequential reactions in a single vessel without isolating intermediates.Increased efficiency, reduced waste, cost-effective. nih.gov
Inverse Electron Demand Diels-Alder (iEDDA)Cycloaddition reaction to form the pyridazine ring with high control over substituent placement.High yields, high purity, avoids complex purification. organic-chemistry.orgresearchgate.net
Green CycloadditionUtilizes singlet oxygen and furan-based starting materials for ring formation.Environmentally friendly, uses sustainable building blocks. nih.gov

Design and Evaluation of Advanced Analogues with Enhanced Selectivity and Efficacy

The core structure of this compound serves as a versatile scaffold for the design of new analogues with improved therapeutic properties. Future research will systematically modify this structure to enhance its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) studies will be central to this effort, investigating how different substituents on both the pyridazine and phenyl rings influence biological activity. nih.gov For instance, the introduction of various functional groups can modulate the compound's interaction with its biological target. nih.govmdpi.com The goal is to develop analogues that exhibit high affinity for the intended target while minimizing effects on other proteins. nih.gov

Table 2: Strategies for Analogue Design
Design StrategyObjectiveMethodologyExpected OutcomeReferences
Structure-Activity Relationship (SAR) StudiesTo understand how chemical structure relates to biological activity.Synthesize and test a series of analogues with systematic structural modifications.Identification of key structural features for optimal activity and selectivity. nih.gov
Conformational ConstraintTo lock the molecule in its active conformation.Introduction of cyclic structures or rigid linkers into the molecule.Increased potency and selectivity. researchgate.net
Bioisosteric ReplacementTo improve physicochemical and pharmacokinetic properties.Replacing certain functional groups with others that have similar physical or chemical properties.Enhanced bioavailability and metabolic stability. nih.gov

Comprehensive Elucidation of Off-Target Interactions and Selectivity Profiles

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of side effects. Future research must involve a thorough investigation of the selectivity profile of this compound and its advanced analogues.

This can be achieved through a combination of computational and experimental methods:

In Silico Docking Studies: Molecular docking simulations can predict the binding of the compound to a wide range of proteins, helping to identify potential off-targets. mdpi.commdpi.com These studies can reveal how variations in the active sites of different enzymes affect the binding and inhibition profile of the compounds. mdpi.com

Kinase Selectivity Profiling: For analogues designed as kinase inhibitors, screening against a broad panel of kinases is essential to determine their selectivity. nih.govresearchgate.net This helps in identifying compounds that are highly specific for the target kinase, reducing the likelihood of off-target effects. nih.gov

Experimental Validation: In vitro assays are used to confirm the predictions from computational models and to quantify the inhibitory activity against both the primary target and potential off-targets. nih.gov

Application in Multi-Target-Directed Ligand Design Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The Multi-Target-Directed Ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, potentially offering a more effective therapeutic strategy than single-target drugs. nih.govnih.govmdpi.com

The this compound scaffold is a promising candidate for MTDL design. nih.gov By combining its core structure with other pharmacophores known to interact with different disease-related targets, researchers can create hybrid molecules with a multi-targeted profile. nih.govresearchgate.net This strategy has the potential to produce synergistic effects and overcome the limitations of single-target therapies.

Key considerations in MTDL design include:

Target Selection: Identifying a combination of targets that are relevant to the disease pathology.

Pharmacophore Integration: Linking or merging different pharmacophoric elements without compromising the activity at each target. mdpi.com

Pharmacokinetic Optimization: Ensuring that the resulting MTDL possesses drug-like properties, such as good solubility and bioavailability.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and accurate prediction of molecular properties. ijirt.orgmdpi.comjsr.org The integration of these technologies into the research pipeline for this compound can significantly accelerate the development of new drug candidates.

AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the structure-activity relationships (SARs), toxicity, and pharmacokinetic properties of novel analogues. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify promising candidates. nih.gov

Virtual Screening: AI-powered tools can screen large virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing them for synthesis and experimental testing. nih.gov

The use of AI and ML promises to make the drug discovery process more efficient, cost-effective, and successful by leveraging computational power to navigate the complexities of molecular design and optimization. ijirt.orgmdpi.com

Q & A

Basic: What are the key synthetic routes for 6-chloro-N-phenylpyridazine-3-carboxamide, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions starting with pyridazine core functionalization. Key steps include:

  • Chlorination: Introducing the chloro group at position 6 via electrophilic substitution using POCl₃ or PCl₅ under reflux .
  • Carboxamide Formation: Coupling the phenyl group via a nucleophilic acyl substitution, often employing coupling agents like EDCI or HOBt in anhydrous DMF .
  • Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
    Critical Conditions:
  • Temperature control (<5°C during chlorination to minimize side products).
  • Dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Advanced: How can researchers resolve contradictions in crystallographic data during structural determination?

Answer:
Contradictions in X-ray data (e.g., disorder, twinning) require:

  • Refinement Strategies: Using SHELXL for anisotropic displacement parameters and partial occupancy adjustments .
  • Validation Tools: CheckCIF (CCDC) to identify geometric outliers and ADDSYM (PLATON) to detect missed symmetry .
  • Complementary Data: Cross-validate with NMR (¹H/¹³C) and DFT-calculated bond lengths to resolve ambiguities .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should be prioritized?

Answer:

  • NMR:
    • ¹H NMR: Look for aromatic protons (δ 7.2–8.5 ppm) and NH (δ ~10 ppm, broad singlet) .
    • ¹³C NMR: Carbonyl (C=O, δ ~165 ppm) and pyridazine carbons (δ 140–160 ppm) .
  • IR: Stretching bands for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • HPLC-MS: Confirm molecular ion ([M+H]⁺) and purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: What computational approaches predict the bioactivity of derivatives, and how are models validated?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonds with the carboxamide and hydrophobic interactions with the chloro-phenyl group .
  • Validation:
    • Compare docking scores with experimental IC₅₀ values from enzyme assays (e.g., fluorescence polarization).
    • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of chloro intermediates .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal: Collect in halogenated waste containers for incineration .

Advanced: How can Design of Experiments (DOE) optimize synthetic yield under varying catalytic conditions?

Answer:

  • Factors: Catalyst loading (Pd/C, 1–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM): Central composite design to identify interactions. For example, high Pd/C (5 mol%) in DMF maximizes coupling efficiency .
  • Validation: Confirm optimal conditions with triplicate runs (RSD <5%) .

Basic: What purification techniques isolate this compound from complex mixtures?

Answer:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization: Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray analysis .

Advanced: How can kinetic studies analyze competing reaction pathways in synthesis?

Answer:

  • In Situ Monitoring: Use ReactIR to track intermediates (e.g., acyl chloride formation) in real time .
  • Rate Law Determination: Vary concentrations of reagents (e.g., PhNH₂) to establish rate dependence. Apparent activation energy (Eₐ) calculated via Arrhenius plots identifies rate-limiting steps .

Basic: How does the electronic structure influence reactivity in nucleophilic substitutions?

Answer:

  • Electron-Withdrawing Effects: The chloro group at position 6 activates the pyridazine ring, directing nucleophiles (e.g., amines) to position 3 via resonance stabilization of the transition state .
  • Hammett Analysis: σₚ values predict substituent effects on reaction rates (ρ ≈ +2.1 for pyridazine systems) .

Advanced: What are best practices for co-crystallizing this compound with biological targets?

Answer:

  • Crystallization Screens: Use sparse matrix screens (Hampton Research) with PEGs and salts.
  • Cryoprotection: Soak crystals in 25% glycerol before flash-freezing in liquid N₂ .
  • Data Collection: High-resolution (<1.5 Å) synchrotron data (e.g., ESRF ID30B) for accurate electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.